N-(2,5-dimethoxyphenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Description
N-(2,5-dimethoxyphenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic compound featuring a piperidine core substituted with a thiophen-2-ylmethyl group at the 1-position and an ethanediamide linker bridging a 2,5-dimethoxyphenyl moiety. The ethanediamide linker (two amide groups) distinguishes it from classical opioid derivatives, which typically employ a single amide bond. The 2,5-dimethoxyphenyl group may influence electronic properties and receptor binding, while the thiophene ring could modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-27-16-5-6-19(28-2)18(12-16)23-21(26)20(25)22-13-15-7-9-24(10-8-15)14-17-4-3-11-29-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDKRSUYWHYZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This compound features a unique structure that combines a piperidine moiety with a thiophene and a dimethoxyphenyl group, suggesting possible interactions with various biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The molecular formula of the compound is C19H26N2O2S, with a molecular weight of 342.49 g/mol. The SMILES representation is COc1ccc(c(c1)N(C(C1=CC=CS1)C2=CCCCC2)C(C(=O)N(C(C3=CC=CC=C3)C4=CC=CS4))C(=O)N(C(C5=CC=CC=C5)C6=CC=CS6)).
| Property | Value |
|---|---|
| Molecular Weight | 342.49 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 75.3 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 4 |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, piperidine derivatives have been evaluated for their efficacy against HIV-1 strains, revealing promising results in inhibiting viral replication .
Case Study:
In a study involving various piperidine derivatives, compounds were screened for their anti-HIV activity using an MTT assay in MT-4 cells. The results indicated that several derivatives showed EC50 values in the low micromolar range, indicating potent antiviral effects. The selectivity index (SI) was calculated to assess cytotoxicity versus antiviral efficacy, highlighting compounds with favorable profiles .
Neuropharmacological Effects
The structural components of this compound suggest potential interactions with neurotransmitter systems. Piperidine derivatives have been studied for their effects on cholinergic activity, showing inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy .
Research Findings:
A recent investigation into the neuroprotective properties of related compounds demonstrated that certain piperidine derivatives could enhance cognitive function in animal models by modulating cholinergic signaling pathways .
Toxicological Profile
The safety and toxicity of this compound remain under investigation. Initial assessments indicate low cytotoxicity in vitro; however, comprehensive toxicological studies are necessary to establish a clear safety profile.
Comparison with Similar Compounds
Key Structural Features:
Analysis:
- Piperidine Core: All compounds share a piperidine scaffold, critical for opioid receptor interaction.
- Aromatic Groups: The 2,5-dimethoxyphenyl group in the target compound may enhance solubility but reduce lipophilicity relative to unsubstituted phenyl groups in fentanyls. The methoxy groups could also sterically hinder receptor binding compared to halogens (e.g., para-chloro in ) .
- Thiophene vs. Furan: The thiophene ring in the target compound and thiophene fentanyl introduces sulfur-mediated lipophilicity, which may slow metabolic degradation compared to furan-containing analogs like 3-Furanyl fentanyl .
Pharmacological and Functional Insights
Hypothesized Receptor Interactions:
- Mu-Opioid Receptor (MOR) Affinity: Classical fentanyl analogs (e.g., 2',5'-Dimethoxyfentanyl) exhibit high MOR affinity due to their phenethyl-piperidine scaffold and single amide linker. The target compound’s ethanediamide linker may reduce affinity by introducing steric bulk or altering conformational flexibility .
- Selectivity: The thiophen-2-ylmethyl group could confer unique selectivity profiles, as sulfur-containing moieties often interact differently with receptor subpockets compared to oxygen (furan) or halogens (e.g., para-chloro) .
Metabolic Stability:
- Thiophene rings are generally more resistant to oxidative metabolism than furans, suggesting the target compound may have a longer half-life than 3-Furanyl fentanyl .
Legal and Regulatory Status
- Novelty of Target Compound: The target compound’s ethanediamide structure and lack of phenethyl substitution may exempt it from current opioid scheduling frameworks, though structural similarity to regulated analogs could prompt future scrutiny.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
